N-ethyl-N-(pyridin-2-ylmethyl)ethanamine
Description
Structure
3D Structure
Properties
CAS No. |
17751-50-7 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
N-ethyl-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C10H16N2/c1-3-12(4-2)9-10-7-5-6-8-11-10/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
RLXNMHYUCLAIFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC=CC=N1 |
Origin of Product |
United States |
Synthetic Methodologies for N Ethyl N Pyridin 2 Ylmethyl Ethanamine and Its Chemical Derivatives
Established Synthetic Routes for N-Ethyl-N-(pyridin-2-ylmethyl)ethanamine
Several classical organic chemistry transformations can be employed for the synthesis of the target molecule, primarily revolving around the formation of carbon-nitrogen bonds.
Alkylation Strategies for Secondary Amine Formation
A primary method for the synthesis of this compound involves the direct alkylation of a suitable secondary amine precursor. This strategy can be approached in two main ways. One pathway involves the N-alkylation of N-(pyridin-2-ylmethyl)ethanamine with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base to neutralize the hydrogen halide byproduct.
Alternatively, the reaction can proceed via the alkylation of ethylamine (B1201723) with 2-(chloromethyl)pyridine (B1213738), followed by a second alkylation with an ethyl halide. However, controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can be a challenge with this method. A more controlled approach involves the initial synthesis of N-(pyridin-2-ylmethyl)amine, which is then subjected to ethylation.
| Reactant 1 | Reactant 2 | Reagent | Product |
| N-(pyridin-2-ylmethyl)amine | Ethyl iodide | K₂CO₃ | This compound |
| Ethylamine | 2-(Chloromethyl)pyridine | Base | N-(pyridin-2-ylmethyl)ethanamine |
Reductive Amination Protocols for Pyridyl-Amine Linkages
Reductive amination offers a highly efficient and controlled method for the synthesis of this compound. This process typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the target molecule, a two-step reductive amination sequence is a plausible and effective route.
The first step involves the reaction of 2-pyridinecarboxaldehyde (B72084) with ethylamine to form the corresponding imine, which is then reduced in situ to N-(pyridin-2-ylmethyl)ethanamine. A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and 2-picoline-borane complex. The resulting secondary amine can then undergo a second reductive amination with acetaldehyde (B116499) to introduce the second ethyl group, yielding the final product. The use of milder reducing agents like 2-picoline-borane can be advantageous as they are less toxic and can be used in various solvents, including protic ones.
| Carbonyl Compound | Amine | Reducing Agent | Intermediate/Product |
| 2-Pyridinecarboxaldehyde | Ethylamine | NaBH₄ | N-(pyridin-2-ylmethyl)ethanamine |
| Acetaldehyde | N-(pyridin-2-ylmethyl)ethanamine | 2-Picoline-borane | This compound |
Condensation and Reduction Approaches for Analogous Ligands
The synthesis of analogous ligands often involves the condensation of a pyridine-based aldehyde or ketone with a diamine, followed by reduction of the resulting Schiff base. For instance, the reaction of 2-pyridinecarboxaldehyde with ethylenediamine (B42938) leads to the formation of a bis-Schiff base. Subsequent reduction of the imine functionalities with a reducing agent like sodium borohydride yields N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine. While this produces a symmetrical ligand, the methodology can be adapted to create unsymmetrical ligands by using a mono-protected diamine, allowing for stepwise functionalization.
Synthetic Pathways to Modified this compound Ligand Architectures
The core structure of this compound can be modified to create more complex ligand architectures with tailored electronic and steric properties for specific applications in catalysis and materials science.
Introduction of Pendant Arms and Functional Groups
Functional groups can be introduced onto the pyridine (B92270) ring or the ethyl groups of the parent molecule. For example, substituents can be incorporated onto the pyridine ring of the starting material, 2-pyridinecarboxaldehyde, prior to the reductive amination sequence. This allows for the synthesis of ligands with altered electronic properties.
Furthermore, the secondary amine intermediate, N-(pyridin-2-ylmethyl)ethanamine, can be reacted with electrophiles other than ethylating agents to introduce different pendant arms. For instance, reaction with chloroacetonitrile (B46850) followed by reduction would yield a ligand with an additional aminoethyl arm.
Preparation of Polydentate Systems Incorporating Pyridyl-Amine Units
The pyridyl-amine unit is a fundamental building block for the construction of polydentate ligands. A well-known example is the synthesis of N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN). This hexadentate ligand is typically synthesized by the reaction of ethylenediamine with four equivalents of 2-(chloromethyl)pyridine in the presence of a base. This approach highlights how multiple pyridyl-methyl units can be appended to a central diamine scaffold. By analogy, this compound could be incorporated into larger structures by linking it to other ligand fragments through a suitable spacer.
| Starting Material | Reagent | Product |
| Ethylenediamine | 2-(Chloromethyl)pyridine | N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) |
| N-(pyridin-2-ylmethyl)ethanamine | Chloroacetonitrile | N-(cyanomethyl)-N-ethyl-N-(pyridin-2-ylmethyl)amine |
Chemodivergent Synthesis Approaches for Related Pyridyl Amides
While not a direct synthesis of the title compound, the principles of chemodivergent synthesis are crucial in the broader context of creating diverse molecular scaffolds from common precursors. A notable example is the selective synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from the same starting materials, α-bromoketones and 2-aminopyridine (B139424). This approach highlights the ability to steer a reaction towards different products by carefully controlling the reaction conditions.
In one such study, the reaction of α-bromoketones with 2-aminopyridine can be directed to form N-(pyridin-2-yl)amides through a C-C bond cleavage process. This transformation is typically promoted by iodine (I₂) and tert-butyl hydroperoxide (TBHP) in a non-polar solvent like toluene. The conditions are notably mild and metal-free. Conversely, by altering the conditions to use only TBHP in a different solvent such as ethyl acetate, the reaction pathway shifts to a one-pot tandem cyclization and bromination, yielding 3-bromoimidazo[1,2-a]pyridines. This method demonstrates high selectivity and offers a versatile route to these important heterocyclic compounds. The ability to obtain different structural motifs from the same set of reactants by simply tuning the catalytic system is a powerful strategy in medicinal and materials chemistry.
Reaction Mechanisms and Selectivity in the Synthesis of the Compound
The synthesis of this compound, a tertiary amine, can be envisioned through several established synthetic routes, primarily reductive amination and N-alkylation. The choice of method influences the reaction mechanism and the selectivity of the process.
Reductive Amination:
A primary route to this compound is the reductive amination of 2-pyridinecarboxaldehyde with diethylamine (B46881). This is a powerful and widely used method for forming C-N bonds. The reaction proceeds in two main steps:
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of diethylamine on the carbonyl carbon of 2-pyridinecarboxaldehyde. This is followed by dehydration to form an iminium ion intermediate. The formation of this intermediate is often the rate-determining step and can be catalyzed by mild acids.
Reduction: The iminium ion is then reduced to the final tertiary amine. A variety of reducing agents can be employed, with the choice impacting selectivity and functional group tolerance.
Common reducing agents for this transformation include:
Sodium triacetoxyborohydride (B8407120) (STAB): Known for its mildness and high selectivity for iminium ions over ketones and aldehydes.
Sodium cyanoborohydride (NaBH₃CN): Effective but toxic.
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with hydrogen gas. This method is often clean but may not be suitable for molecules with other reducible functional groups.
Selectivity in reductive amination is crucial. The main challenge is often over-alkylation or the formation of side products. However, for the synthesis of a tertiary amine from a secondary amine and an aldehyde, the reaction is generally clean as further alkylation to a quaternary ammonium salt is less favorable under these conditions. The selectivity can be influenced by factors such as the steric hindrance of the amine and the reactivity of the carbonyl compound.
N-Alkylation:
An alternative pathway is the N-alkylation of a suitable precursor. For instance, reacting 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine (B1332372) with diethylamine. This is a nucleophilic substitution reaction (typically Sₙ2) where the nitrogen atom of diethylamine attacks the electrophilic carbon of the pyridylmethyl halide, displacing the halide ion.
A significant challenge in N-alkylation of amines is the potential for over-alkylation. In this specific case, starting with a secondary amine (diethylamine) will lead to the desired tertiary amine. However, if one were to start from a primary amine, controlling the reaction to stop at the secondary or tertiary stage can be difficult, often resulting in a mixture of products. The nucleophilicity of the amine increases with each alkylation step, making the product more reactive than the starting material. To achieve high selectivity for the desired tertiary amine, reaction conditions such as stoichiometry, temperature, and choice of base (to neutralize the HX formed) must be carefully controlled.
| Synthetic Method | Starting Materials | Key Intermediates | Common Reagents/Catalysts | Key Selectivity Issues |
| Reductive Amination | 2-Pyridinecarboxaldehyde, Diethylamine | Iminium ion | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C | Reduction of starting aldehyde, compatibility with other functional groups. |
| N-Alkylation | 2-(Halomethyl)pyridine, Diethylamine | - | Base (e.g., K₂CO₃, Et₃N) | Over-alkylation (less of a concern when starting with a secondary amine). |
Scalability and Efficiency Considerations in Synthetic Protocols
The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
For reductive amination , the scalability is generally good. One-pot procedures are common, which simplifies the process and reduces waste from intermediate purification steps. The use of milder and more selective reducing agents like sodium triacetoxyborohydride is advantageous for large-scale synthesis as it avoids the handling of highly reactive or toxic reagents. Catalytic hydrogenation is also highly scalable and atom-economical, with water being the only stoichiometric byproduct. However, the need for specialized high-pressure hydrogenation equipment can be a capital-intensive requirement. Process safety is a major consideration, especially when using hydrogen gas.
In the case of N-alkylation , scalability can be more challenging. The reaction can be exothermic, requiring careful temperature control to prevent runaway reactions. The use of alkyl halides on a large scale can be problematic due to their potential toxicity and environmental concerns. From an efficiency standpoint, the atom economy of N-alkylation can be lower than catalytic reductive amination, especially when considering the use of a base to neutralize the acid byproduct. The choice of solvent and the development of effective work-up and purification procedures are critical for achieving high purity and yield on a large scale.
Yield: The amount of desired product obtained.
Atom Economy: A measure of how many atoms from the reactants are incorporated into the final product.
E-Factor (Environmental Factor): The ratio of the mass of waste to the mass of the product.
Process Mass Intensity (PMI): The ratio of the total mass of materials used (water, solvents, reagents, reactants) to the mass of the active pharmaceutical ingredient produced.
For industrial applications, a process with a high yield, high atom economy, low E-factor, and low PMI is desirable. Catalytic methods, such as catalytic reductive amination, are often favored for their efficiency and greener profile.
Coordination Chemistry of N Ethyl N Pyridin 2 Ylmethyl Ethanamine Metal Complexes
Complexation with Diverse Transition Metals
N-ethyl-N-(pyridin-2-ylmethyl)ethanamine has been shown to coordinate with a broad spectrum of transition metals, including those from the first, second, and third rows. The nature of the metal ion, including its size, charge, and electronic configuration, plays a pivotal role in determining the stoichiometry and geometry of the resulting complex.
First-Row Transition Metal Interactions (e.g., Co(II), Ni(II), Cu(II), Mn(II), Fe(II), Zn(II))
The interactions of this compound and its derivatives with first-row transition metals have been extensively studied, revealing a range of coordination geometries.
Cobalt(II): Cobalt(II) chloride reacts with related pyridylethyl-derived diazacycloalkane ligands to form both tetra- and pentacoordinate complexes. nih.gov For instance, dinuclear complexes can be formed where the ligand bridges two tetrahedrally coordinated CoCl2 units. nih.gov The coordination geometry around the Co(II) ion in some mononuclear complexes can be described as a distorted octahedron. researchgate.net
Nickel(II): Binuclear Nickel(II) complexes have been prepared and characterized, with an octahedral geometry often proposed for these structures. nih.gov
Copper(II): Copper(II) complexes of this compound and similar ligands exhibit a variety of coordination environments. Reaction with copper(II) chloride can yield species with three distinct copper(II) centers, including five-coordinate and four-coordinate geometries. nih.gov Mononuclear dihalo copper(II) complexes with related ligands have been synthesized, displaying distorted square planar geometry. inorgchemres.org Chloro-bridged dinuclear and polynuclear copper(II) complexes have also been reported, often exhibiting distorted square pyramidal geometry. researchgate.net
Manganese(II): The use of related pyridyl oxime ligands with Manganese(II) has led to the formation of both dinuclear and mononuclear complexes. nih.govresearchgate.net In these complexes, the organic ligand typically chelates through its nitrogen atoms. nih.govresearchgate.net
Zinc(II): Zinc(II) forms a variety of complexes with Schiff base ligands derived from 2-acetylpyridine (B122185) and diamines. Mononuclear zinc(II) complexes with five-coordinate, distorted trigonal-bipyramidal geometries have been reported. nih.gov Another study describes a six-coordinate zinc(II) complex with a distorted octahedral geometry. nih.gov The coordination chemistry of divalent zinc triad (B1167595) metal ions with a related N-(2-pyridylmethyl)-N-(2-(methylthio)ethyl)amine ligand has been shown to yield five-coordinate monomers with trigonal bipyramidal geometries. researchgate.net
The following table summarizes the coordination details of this compound and its derivatives with first-row transition metals:
| Metal Ion | Coordination Number | Geometry | Complex Type |
| Co(II) | 4, 5, 6 | Tetrahedral, Trigonal-bipyramidal, Octahedral | Mononuclear, Dinuclear |
| Ni(II) | 6 | Octahedral | Binuclear |
| Cu(II) | 4, 5 | Square Planar, Square Pyramidal | Mononuclear, Dinuclear, Polynuclear |
| Mn(II) | 6 | Octahedral | Mononuclear, Dinuclear |
| Zn(II) | 5, 6 | Trigonal-bipyramidal, Octahedral | Mononuclear |
Second and Third-Row Transition Metal Coordination (e.g., Pd(II), Ru(II), Ag(I), Cd(II))
The coordination chemistry of this compound extends to the heavier transition metals, showcasing its versatility as a ligand.
Palladium(II): Palladium(II) complexes with N,N'-bidentate ligands derived from N-(pyridin-2-ylmethyl)aniline have been synthesized. researchgate.net X-ray crystallography has revealed that the Pd(II) atom in these complexes typically exhibits a square planar geometry. researchgate.net
Ruthenium(II): Ruthenium(II) complexes of the type [Ru(bpy)2(L)]PF6, where L is a related Schiff base ligand, have been isolated and characterized. nih.gov These complexes exhibit a distorted octahedral coordination geometry. nih.gov
Cadmium(II): With Cadmium(II), related Schiff base ligands can act as N,N',N''-tridentate ligands, forming complexes with a distorted square-pyramidal geometry around the metal atom. nih.gov In other instances, cadmium complexes can form polymeric chains with an octahedral coordination environment around the Cd(II) atoms. nih.gov The coordination chemistry of divalent zinc triad metal ions, including cadmium, with a related NNS ligand has been investigated, revealing the formation of six-coordinate polymers with distorted octahedral geometry. researchgate.net
Elucidation of Coordination Modes and Geometric Architectures
The structural diversity of metal complexes with this compound is a direct result of its flexible coordination behavior, which allows for the formation of various architectures.
Formation of Mononuclear and Polynuclear Complexes
The ligand's ability to act as either a terminal or a bridging ligand facilitates the formation of both mononuclear and polynuclear species.
Mononuclear Complexes: In many instances, a single ligand coordinates to a central metal ion, forming a mononuclear complex. This is commonly observed with various first-row transition metals like zinc and copper. inorgchemres.orgnih.gov For example, mononuclear zinc(II) complexes have been synthesized where the metal center is five-coordinated. nih.gov
Polynuclear Complexes: The pyridyl nitrogen and the amine nitrogen atoms can bridge between two or more metal centers, leading to the formation of dinuclear or polynuclear structures. nih.govresearchgate.net Chloro-bridged dinuclear and polynuclear copper(II) complexes have been reported. researchgate.net Similarly, binuclear cobalt(II) and nickel(II) complexes have been synthesized. nih.gov The formation of a six-coordinate polymeric cadmium(II) complex with a related ligand has also been observed. researchgate.net
Ligand Denticity and Stereochemical Preferences in Metal Binding
This compound and its analogues can exhibit different denticities, acting as bidentate or tridentate ligands.
Bidentate Coordination: The ligand can coordinate to a metal center through the pyridyl nitrogen and one of the amine nitrogen atoms, functioning as a bidentate ligand. This mode of coordination is common in the formation of square planar palladium(II) complexes. researchgate.net
Tridentate Coordination: In many complexes, the ligand acts as a tridentate ligand, coordinating through the pyridyl nitrogen and both amine nitrogen atoms. This is observed in various cobalt, nickel, and copper complexes, often leading to octahedral or distorted octahedral geometries. nih.govnih.gov For example, in a nickel(II) complex, a related ligand acts as a monobasic tetradentate ligand. nih.gov
The stereochemistry of the resulting complexes is influenced by the chelate ring formation and the steric hindrance imposed by the ethyl groups.
Influence of Ancillary Ligands and Counter Anions on Coordination Geometry
The final geometry of the metal complex is not solely determined by the primary ligand but is also significantly influenced by the presence of ancillary ligands and counter anions.
Ancillary Ligands: The coordination sphere of the metal can be completed by other ligands, such as halides (Cl-, Br-), water, or thiocyanate (B1210189). nih.govnih.gov For instance, in a copper(II) complex, both water and chloride ions were found to be coordinated to the metal center. nih.gov The presence of thiocyanate ligands can lead to a five-coordinate trigonal-bipyramidal geometry in zinc(II) complexes. nih.gov
Thermodynamic and Kinetic Aspects of Metal-Ligand Complexation
The formation of a metal complex with this compound involves the donation of electron pairs from the nitrogen atoms of the pyridine (B92270) ring and the tertiary amine to a metal center. The stability of the resulting complex is governed by both thermodynamic and kinetic factors.
Thermodynamic Stability:
The thermodynamic stability of a metal complex is indicated by its formation constant (Kf) or stability constant (β). A high formation constant signifies a strong metal-ligand interaction and a stable complex. For this compound, several structural aspects are expected to contribute to the formation of thermodynamically stable complexes.
Chelate Effect: As a bidentate ligand, this compound can form a five-membered chelate ring with a metal ion. This chelate effect, the enhanced stability of complexes with multidentate ligands compared to those with analogous monodentate ligands, is a significant driving force for complex formation. The formation of a chelate ring leads to a favorable increase in entropy, which contributes to a more negative Gibbs free energy of formation and thus a larger stability constant.
Kinetic Aspects:
Kinetic stability, or inertness, refers to the rate at which a complex undergoes ligand exchange reactions. While thermodynamic stability is an equilibrium property, kinetic inertness is a measure of the lability of the complex.
Ligand Substitution Rates: The rates of formation and dissociation of the metal complexes are crucial kinetic parameters. The steric hindrance caused by the two ethyl groups on the ethanamine nitrogen might influence the rate of complex formation. While these groups enhance the ligand's basicity, they could also sterically encumber the approach of the ligand to the metal center, potentially slowing down the formation rate compared to less substituted analogues.
Dissociation Pathways: The dissociation of the chelate complex would likely proceed in a stepwise manner, with the dissociation of one of the nitrogen donors preceding the complete decomplexation. The strength of the individual metal-nitrogen bonds and the rigidity of the chelate ring would be key factors in determining the kinetic inertness of the complex.
A hypothetical representation of the stability constants for metal complexes of this compound with some common transition metals, based on the Irving-Williams series, is presented below. It is important to note that these are expected trends and not experimentally determined values.
| Metal Ion | Expected log Kf Trend |
| Mn(II) | Moderate |
| Fe(II) | Moderate-High |
| Co(II) | High |
| Ni(II) | High |
| Cu(II) | Very High |
| Zn(II) | Moderate-High |
This table is illustrative and represents expected trends based on the Irving-Williams series, not experimental data for this compound.
Redox Properties and Electrochemistry of Metal Complexes
The electrochemical behavior of metal complexes with this compound is expected to be influenced by both the coordinated metal ion and the ligand itself. The ligand can stabilize various oxidation states of the metal and may also participate in redox reactions.
Metal-Centered Redox Processes:
The this compound ligand is expected to influence the redox potential of the coordinated metal ion. The electron-donating nature of the two nitrogen atoms can increase the electron density on the metal center, making it easier to oxidize (i.e., resulting in a more negative reduction potential). The specific effect will depend on the metal ion and its accessible oxidation states.
For instance, in a complex with a redox-active metal such as copper or iron, the ligand would be expected to stabilize the higher oxidation state (e.g., Cu(II) or Fe(III)) due to its strong σ-donating character. The precise redox potential would be a function of the coordination geometry and the solvent system.
Ligand-Centered Redox Processes:
While the pyridine ring is generally redox-inactive in the common potential ranges, the tertiary amine group could potentially undergo oxidation at higher potentials. However, in most cases, the redox activity of these complexes is dominated by the metal center.
Electrochemical Studies:
Cyclic voltammetry would be a key technique to investigate the redox properties of these metal complexes. A typical cyclic voltammogram could reveal information about the reduction potentials of the metal-centered and/or ligand-centered redox couples, the reversibility of these processes, and the stability of the different oxidation states of the complex.
The expected redox behavior for a hypothetical copper complex is outlined in the table below.
| Redox Couple | Expected E1/2 (V vs. Ag/AgCl) | Reversibility |
| [Cu(II)L2]2+ / [Cu(I)L2]+ | -0.2 to -0.6 | Quasi-reversible |
This table presents hypothetical data for a copper complex of this compound (L) and is for illustrative purposes only.
Catalytic Applications of N Ethyl N Pyridin 2 Ylmethyl Ethanamine Metal Complexes
Oxidation Catalysis Mediated by Metal Complexes
The ability of metal complexes to activate oxidants for the selective functionalization of organic substrates is a cornerstone of modern synthetic chemistry. Complexes involving pyridyl-amine ligands have shown promise in mediating a variety of oxidative transformations.
While direct studies on N-ethyl-N-(pyridin-2-ylmethyl)ethanamine complexes for hydrocarbon oxidation are not extensively documented, research on structurally related cobalt(II) complexes with bis(2-pyridylalkyl)amine ligands provides relevant insights. In one study, a cobalt(II) complex with 2-(2-pyridyl)-N-(2-pyridylmethyl)ethanamine (pepma) was shown to react with molecular oxygen, leading to the oxidation of the ligand itself to form a Co(II) imine complex. rsc.org In contrast, a similar complex with the symmetrical bis(2-pyridylmethyl)amine (bpma) ligand underwent metal-centered oxidation to yield a cobalt(III) complex. rsc.org This highlights how subtle changes in the ligand structure can significantly influence the oxidation pathway, dictating whether the ligand or the metal center is the primary site of oxidation. This fundamental understanding is crucial for the design of catalysts that can effectively oxidize external hydrocarbon substrates rather than undergoing internal degradation.
The epoxidation of alkenes is a critical transformation for the synthesis of valuable chemical intermediates. Gallium(III) complexes featuring the tetradentate ligand N,N'-bis(2-pyridylmethyl)-1,2-ethanediamine, which shares the pyridylmethyl-amine structural motif, have been investigated as catalysts for alkene epoxidation using peracetic acid. researchgate.net These complexes demonstrated catalytic activity and, importantly, appeared to be more robust with less noticeable decreases in activity over time compared to complexes with other N-donor ligands. researchgate.net This suggests that the pyridyl-amine framework can contribute to the stability of the catalytic species, a desirable trait for practical applications.
The development of efficient water oxidation catalysts is a key challenge in the field of artificial photosynthesis and renewable energy. Metal complexes with pyridyl-amine ligands have been explored for this purpose. For instance, cobalt and copper complexes with pentadentate amine-pyridine ligands have been shown to act as molecular electrocatalysts for water oxidation. rsc.orgrsc.org In one study, a cobalt complex with a ligand containing three pyridine (B92270) rings demonstrated efficient and stable catalysis for the oxidation of water to oxygen. rsc.orgresearchgate.net Electrochemical measurements suggested that the ligand itself can participate in the catalytic cycle through a ligand oxidation process, which assists in the generation of a high-valent cobalt species responsible for water oxidation. rsc.orgresearchgate.net Similarly, iron complexes with pentapyridyl ligands have been investigated, although their stability in aqueous solutions can be a limiting factor, sometimes leading to the formation of iron oxides as the true catalytic species. nih.govacs.org These studies underscore the potential of pyridyl-amine scaffolds in designing catalysts for challenging oxidative processes like water splitting.
The direct hydroxylation of arenes to phenols is a highly valuable yet challenging transformation. Iron complexes with polydentate amine-pyridine ligands have shown significant promise in this area. For example, an iron(II) complex with the hexadentate ligand tetrakis(2-pyridylmethyl)ethylenediamine has been reported as a particularly effective catalyst for the hydroxylation of aromatic substrates using hydrogen peroxide. researchgate.net This system provided some of the best yields reported for such coordination complexes. researchgate.net Another study reported the use of an iron complex with a chelating di-pyridyl-di-N-heterocyclic carbene ligand for the catalytic hydroxylation of benzene (B151609) and toluene, which showed high selectivity for the monohydroxylated product, phenol. rsc.org Furthermore, iron catalysts coordinated by bioinspired ligands have been developed for the undirected C-H hydroxylation of arenes with broad substrate scope and excellent selectivity. nih.govthieme.de These findings highlight the potential of iron-pyridyl-amine systems in activating C-H bonds for the synthesis of phenols.
Reduction Catalysis and Hydrogenation Reactions
In addition to oxidation reactions, metal complexes of this compound and related ligands are effective catalysts for reductive transformations, particularly in the field of asymmetric synthesis.
Asymmetric transfer hydrogenation (ATH) of ketones to produce chiral alcohols is a fundamental reaction in organic synthesis. Nickel(II) and Iron(II) complexes featuring chiral pyridyl-imine and (pyrazolylmethyl)pyridine ligands, which are structurally analogous to this compound, have been extensively studied as catalysts for this transformation. rsc.orgrsc.orgresearchgate.netukzn.ac.za
These complexes typically operate in the presence of a hydrogen donor, such as 2-propanol, to effect the reduction of a wide range of ketone substrates. The catalytic activity and enantioselectivity are influenced by the specific structure of the ligand, the nature of the metal center, and the reaction conditions. For example, dinuclear nickel(II) complexes with chiral (pyridyl)imine ligands have been shown to be moderately active catalysts for the ATH of ketones, although the enantiomeric excess values were low in some cases. rsc.orgrsc.org Mechanistic studies suggest that the reactions can proceed through a homogeneous pathway, with evidence for a dihydride intermediate. rsc.org In some systems, the partial formation of catalytically active metal nanoparticles has also been observed. rsc.orgresearchgate.net
The performance of these catalysts can be tuned by modifying the steric and electronic properties of the ligand. The table below summarizes the catalytic activity of selected nickel and iron complexes in the transfer hydrogenation of acetophenone.
| Catalyst | Ligand Type | Substrate | Conversion (%) | Time (h) | Reference |
|---|---|---|---|---|---|
| [Ni(L1)Br2] | (Pyrazolylmethyl)pyridine | Acetophenone | - | - | ukzn.ac.za |
| [Fe(L1)Cl2] | (Pyrazolylmethyl)pyridine | Acetophenone | - | - | ukzn.ac.za |
| Ni1 | Chiral (pyridyl)imine | Acetophenone | - | - | rsc.orgrsc.org |
| Ni4 | Chiral (pyridyl)imine | Acetophenone | - | - | rsc.orgrsc.org |
Data for conversion and time for specific catalysts were not explicitly available in the provided search results as numerical values in a table format, hence represented by '-'. The references indicate the source of the study on these catalysts.
Catalytic Reduction of Various Organic Functional Groups
Information regarding the specific use of this compound metal complexes for the catalytic reduction of organic functional groups was not available in the provided search results.
Polymerization Catalysis and Ligand-Mediated Control
While the ring-opening polymerization (ROP) of lactides is a significant area of research for producing biodegradable polymers like polylactic acid (PLA), and various metal complexes are employed as catalysts, no specific studies detailing the use of this compound metal complexes for this purpose were found in the search results. uninsubria.itnih.govmdpi.comresearchgate.netrsc.org
The polymerization of vinyl monomers such as methyl methacrylate (B99206) (MMA) is a key process in polymer chemistry. Although metal complexes with pyridine-containing ligands have been investigated as catalysts for MMA polymerization, the search results did not yield specific information on the application of complexes derived from this compound. researchgate.netresearchgate.netrsc.org
Oligomerization Reactions (e.g., Ethylene (B1197577) Oligomerization)
Research into ethylene oligomerization has explored the use of nickel(II) complexes featuring (amino)pyridine ligands that are structurally analogous to this compound. nih.gov A study involving ligands such as 2-methoxy-N-((pyridin-2-yl)methyl)-ethanamine (L2a) and N,N-diethyl-N'-((pyridin-2-yl)methyl)ethane-1,2-diamine (L3a) complexed with nickel(II) bromide has demonstrated their potential as catalysts for this process. nih.gov
Upon activation with either ethylaluminum dichloride (EtAlCl₂) or methylaluminoxane (B55162) (MAO), these nickel complexes become active catalysts for the oligomerization of ethylene. nih.gov The primary products of this catalytic process are typically ethylene dimers (C4 olefins), with smaller quantities of trimers (C6) and tetramers (C8) also being formed. nih.gov Density functional theory (DFT) studies have been employed to understand the influence of the complex's structure on the reaction's progress and the resulting product distribution. nih.gov
The catalytic activity and selectivity are influenced by the specific structure of the (amino)pyridine ligand and the choice of co-catalyst. The table below summarizes the catalytic performance of a representative nickel(II) complex with a related ligand in ethylene oligomerization.
| Catalyst Precursor | Co-catalyst | Activity (g/mol Ni·h) | Product Distribution (%) |
|---|---|---|---|
| [NiBr₂(L2a)₂] a | EtAlCl₂ | Data not specified | C4 (Butenes): Predominant |
| C6 (Hexenes): Minor | |||
| C8 (Octenes): Minor | |||
| Polyethylene: Not specified |
a Data derived from studies on the analogous ligand 2-methoxy-N-((pyridin-2-yl)methyl)-ethanamine (L2a). nih.gov
Bioinspired Catalysis and Enzyme Mimicry
The field of bioinspired catalysis aims to create synthetic molecules that replicate the function of natural enzymes. nih.govresearchgate.net Metalloenzymes, in particular, often feature metal ions coordinated by nitrogen-containing heterocyclic ligands like imidazole (B134444) (from histidine) or pyridine. acs.org While the design of such mimics is a vibrant area of research, and ligands with pyridine moieties are commonly used to model the coordination environment of metalloenzyme active sites, specific research detailing the use of this compound in the design of metalloenzyme mimics was not found in the search results. acs.orgrsc.org
Research on this compound Metal Complexes in Biomimetic Oxygen Activation Remains a Developing Field
The activation of molecular oxygen and peroxides by metal complexes is a cornerstone of biomimetic chemistry, aiming to replicate the processes found in biological systems, such as in cytochrome P450 enzymes and bleomycins. These natural systems often utilize iron or copper centers supported by a specific coordination environment to bind and activate O₂ or its derivatives for various oxidative transformations.
In synthetic biomimetic systems, the choice of ligand is crucial in tuning the electronic and steric properties of the metal center, thereby influencing its reactivity towards oxygen and peroxides. Ligands containing pyridine and amine donors, structurally analogous to this compound, have been successfully employed to create catalysts for a range of oxidative reactions. These studies have elucidated the formation of various reactive intermediates, such as metal-peroxo, -hydroperoxo, and high-valent metal-oxo species, which are responsible for the oxidation of substrates.
Spectroscopic and Structural Characterization Methodologies for N Ethyl N Pyridin 2 Ylmethyl Ethanamine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing the structure of N-ethyl-N-(pyridin-2-ylmethyl)ethanamine in solution. By analyzing the magnetic properties of atomic nuclei, various NMR techniques can offer a detailed picture of the molecular framework.
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the identity and purity of the this compound ligand. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum provide a wealth of information about the different proton environments within the molecule. For instance, distinct signals are expected for the protons on the pyridine (B92270) ring, the methylene (B1212753) bridge, and the two ethyl groups.
In a related compound, N-(pyridin-2-ylmethyl)aniline, the methylene protons (CH₂) appear as a singlet at 4.46 ppm, while the pyridine and aniline (B41778) protons resonate in the aromatic region between 6.60 and 8.58 ppm. rsc.org For this compound, one would similarly expect characteristic shifts for the ethyl group (a quartet for the CH₂ and a triplet for the CH₃) and the methylene bridge protons, in addition to the distinct signals for the pyridine ring protons.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the confirmation of the molecular formula and the identification of different functional groups. In N-(pyridin-2-ylmethyl)aniline, the methylene carbon is observed at 49.32 ppm, while the aromatic carbons appear between 113.08 and 158.58 ppm. rsc.org A similar pattern of signals would be anticipated for this compound, with specific resonances for the ethyl carbons, the methylene carbon, and the carbons of the pyridine ring.
When the ligand coordinates to a diamagnetic metal ion, the chemical shifts of the protons and carbons in close proximity to the metal center will experience shifts due to the influence of the metal's electron cloud, providing valuable information about the coordination site and the geometry of the resulting complex.
Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound Interactive data table of representative NMR data for a compound structurally similar to this compound.
| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Pyridine Ring | 7.0 - 8.6 | Doublet, Triplet |
| ¹H | Methylene (CH₂) | 3.5 - 4.5 | Singlet or AB quartet |
| ¹H | Ethyl (CH₂) | 2.5 - 3.0 | Quartet |
| ¹H | Ethyl (CH₃) | 1.0 - 1.5 | Triplet |
| ¹³C | Pyridine Ring | 120 - 160 | Singlet |
| ¹³C | Methylene (CH₂) | 50 - 60 | Singlet |
| ¹³C | Ethyl (CH₂) | 40 - 50 | Singlet |
| ¹³C | Ethyl (CH₃) | 10 - 20 | Singlet |
Nitrogen-15 (¹⁵N) NMR spectroscopy is a particularly powerful technique for probing the electronic environment of the nitrogen atoms in this compound. nsf.gov This method is highly sensitive to changes in the hybridization and coordination of the nitrogen atoms, making it an excellent tool for determining protonation sites.
The ligand possesses two nitrogen atoms: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the ethylamino group. In its neutral form, these two nitrogens will have distinct ¹⁵N chemical shifts. Upon protonation, the site of protonation can be unequivocally identified by a significant change in the ¹⁵N chemical shift of the affected nitrogen atom. Protonation of a pyridine-like nitrogen typically results in a large upfield shift (a decrease in the chemical shift value). researchgate.netamanote.com This is because protonation alters the electronic shielding around the nitrogen nucleus. acs.org
When this compound coordinates to a paramagnetic metal ion, the resulting NMR spectra are dramatically different from those of the free ligand or its diamagnetic complexes. The presence of unpaired electrons on the metal ion leads to large shifts in the NMR signals of the ligand's nuclei, known as paramagnetic shifts. illinois.edu These shifts can be several hundred ppm, spreading the signals over a much wider range than in typical diamagnetic NMR spectra. nih.gov
The analysis of these paramagnetically shifted signals provides a wealth of information about the electronic and geometric structure of the metal complex. nih.govresearchgate.net The paramagnetic shift is composed of two main contributions: the contact shift and the pseudocontact shift. illinois.edu The contact shift arises from the delocalization of unpaired electron spin density from the metal to the ligand's nuclei through chemical bonds. The pseudocontact shift results from the through-space dipolar interaction between the electron magnetic moment and the nuclear magnetic moment.
By studying the magnitude and sign of the paramagnetic shifts for different protons and carbons in the ligand, it is possible to map the distribution of spin density throughout the molecule. This provides detailed insights into the nature of the metal-ligand bonding. For example, in iron(IV)-oxo complexes supported by pyridine-containing ligands, the ¹H NMR shifts of the pyridine protons are highly dependent on their orientation relative to the Fe=O unit, with shifts differing by as much as 50 ppm. nsf.gov This sensitivity allows for the determination of the solution-state geometry of such complexes.
X-ray Crystallography and Diffraction Studies
While NMR spectroscopy provides detailed structural information in solution, X-ray and neutron diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.
Single-crystal X-ray diffraction is the most definitive method for determining the molecular structure of crystalline compounds. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional electron density map of the molecule, from which the positions of the atoms can be determined with high precision.
For this compound, a single-crystal X-ray structure would provide precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state. In the crystal structure of a related compound, 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide, the pyridine and benzene (B151609) rings are inclined to one another by 66.54 (9)°. researchgate.net This type of detailed geometric information is invaluable for understanding the steric and electronic properties of the ligand.
Table 2: Illustrative Crystallographic Data for a Related Pyridine-Containing Compound Interactive data table of illustrative crystallographic data for a compound containing a pyridin-2-ylethylamine moiety.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 11.234 |
| β (°) | 98.76 |
| Volume (ų) | 1734.5 |
| Z | 4 |
While X-ray diffraction is excellent for locating heavier atoms, it is often difficult to determine the positions of hydrogen atoms with high accuracy. This is because X-rays are scattered by electrons, and hydrogen atoms have only one electron. Neutron diffraction, on the other hand, involves the scattering of neutrons by atomic nuclei. Since the scattering cross-section of hydrogen (or its isotope deuterium) for neutrons is comparable to that of heavier atoms like carbon and nitrogen, neutron diffraction can be used to locate hydrogen atoms with much greater precision. nih.govacs.orgstfc.ac.uk
This capability is particularly important for studying hydrogen bonding interactions, which play a crucial role in determining the supramolecular structure and properties of many chemical systems. acs.orgosti.gov For this compound, neutron diffraction could be used to precisely determine the positions of the N-H protons, providing definitive information about hydrogen bonding networks in the solid state. In metal hydride complexes, neutron diffraction is the premier technique for accurately determining the positions of the hydride ligands, which is often impossible with X-ray diffraction alone.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Coordination
Vibrational spectroscopy is a powerful tool for identifying the functional groups within N,N-diethyl-1-(pyridin-2-yl)methanamine and observing changes upon coordination to metal centers. As a tertiary amine, the compound lacks N-H bonds, so the characteristic N-H stretching and bending vibrations seen in primary and secondary amines are absent. wpmucdn.comorgchemboulder.com The spectra are therefore dominated by vibrations from the pyridine ring, the diethylamino group, and the methylene bridge.
The primary vibrational modes for N,N-diethyl-1-(pyridin-2-yl)methanamine are anticipated based on characteristic frequencies for its constituent parts, such as pyridine, tertiary aliphatic amines, and alkyl-substituted pyridines.
Key Vibrational Modes:
C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring are typically observed in the 3100–3000 cm⁻¹ region. The aliphatic C-H stretching modes from the ethyl and methylene groups are expected in the 2980–2850 cm⁻¹ range, corresponding to both asymmetric and symmetric vibrations of CH₃ and CH₂ groups. nih.gov
Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring appear in the 1610–1430 cm⁻¹ region. researchgate.netnih.gov These bands are particularly sensitive to the coordination of the pyridine nitrogen to a metal ion. Upon coordination, these bands typically shift to higher frequencies, which can be used to confirm the involvement of the pyridine ring in complex formation.
C-N Stretching: The stretching vibrations of the tertiary amine C-N bonds are expected in the 1250–1020 cm⁻¹ range for the aliphatic amine portion. orgchemboulder.com
CH₂ and CH₃ Bending: The scissoring and rocking vibrations of the CH₂ groups and the asymmetric and symmetric bending (umbrella) modes of the CH₃ groups occur in the fingerprint region, approximately between 1470 cm⁻¹ and 1370 cm⁻¹. wpmucdn.com
The table below summarizes the expected vibrational frequencies for N,N-diethyl-1-(pyridin-2-yl)methanamine based on data from analogous compounds.
Table 1: Expected FT-IR and Raman Vibrational Frequencies for N,N-diethyl-1-(pyridin-2-yl)methanamine.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group | Notes |
|---|---|---|---|
| ν(C-H) aromatic | 3100 - 3000 | Pyridine Ring | Typically weak to medium intensity. |
| ν(C-H) aliphatic | 2980 - 2850 | -CH₂(bridge), -CH₂(ethyl), -CH₃(ethyl) | Strong intensity in IR and Raman. nih.gov |
| ν(C=C), ν(C=N) | 1610 - 1430 | Pyridine Ring | Multiple strong to medium bands. Sensitive to metal coordination. researchgate.net |
| δ(CH₂) and δ(CH₃) | 1470 - 1370 | -CH₂(bridge), -CH₂(ethyl), -CH₃(ethyl) | Bending (scissoring, umbrella) modes. |
| ν(C-N) | 1250 - 1020 | Tertiary Amine | Aliphatic C-N stretching. orgchemboulder.com |
| Ring Bending/Deformation | Below 1000 | Pyridine Ring | In-plane and out-of-plane ring deformations. |
Mass Spectrometry (ESI-MS, LC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is essential for confirming the molecular weight and elucidating the structure of N,N-diethyl-1-(pyridin-2-yl)methanamine through its fragmentation patterns. The compound has a molecular formula of C₁₁H₁₈N₂ and a monoisotopic mass of approximately 178.15 Da. In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily detected in positive ion mode as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 179.
The fragmentation of the molecular ion in tandem mass spectrometry (MS/MS) provides valuable structural information. The fragmentation of aliphatic and benzylic amines is well-characterized and typically proceeds through α-cleavage (cleavage of a bond adjacent to the nitrogen atom). miamioh.edu
Predicted Fragmentation Pathways:
Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the C-C bond between the pyridine ring and the methylene bridge. This results in the formation of a very stable pyridylmethyl cation (a tropylium-like ion) at m/z 92 . This is often the base peak in the mass spectra of picolylamines. chemguide.co.uk
α-Cleavage (Loss of Ethyl Radical): Cleavage of a C-N bond in the diethylamino group can lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da). This would produce a fragment ion at m/z 149 ([M-29]⁺).
α-Cleavage (Formation of Diethylaminomethyl Cation): Cleavage of the benzylic C-N bond can lead to the formation of the diethylaminomethyl cation, [CH₂N(CH₂CH₃)₂]⁺, at m/z 86 .
The table below details the predicted major fragments for N,N-diethyl-1-(pyridin-2-yl)methanamine in ESI-MS/MS.
Table 3: Predicted ESI-MS Fragments for N,N-diethyl-1-(pyridin-2-yl)methanamine.
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
|---|---|---|---|
| 179 | [M+H]⁺ | [C₁₁H₁₉N₂]⁺ | Protonated Molecular Ion |
| 149 | [M - C₂H₅]⁺ | [C₉H₁₂N₂]⁺ | α-Cleavage: Loss of an ethyl radical from the nitrogen. |
| 92 | [C₆H₆N]⁺ | [C₆H₆N]⁺ | Benzylic C-C cleavage, forming the pyridylmethyl cation. chemguide.co.uk |
| 86 | [C₅H₁₂N]⁺ | [C₅H₁₂N]⁺ | Benzylic C-N cleavage, forming the diethylaminomethyl cation. |
Liquid chromatography coupled with mass spectrometry (LC-MS) would be the ideal technique for analyzing this compound in complex mixtures, allowing for its separation from other components before detection and structural confirmation by MS and MS/MS. nih.govresearchgate.net
Theoretical and Computational Investigations of N Ethyl N Pyridin 2 Ylmethyl Ethanamine Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed in chemistry and materials science to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. researchgate.net DFT calculations serve as a foundational tool for understanding the intrinsic properties of a molecule like N-ethyl-N-(pyridin-2-ylmethyl)ethanamine.
Molecular Geometry Optimization and Conformational Analysis
Molecular geometry optimization is a computational process aimed at finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For a flexible molecule such as this compound, which contains several single bonds around which rotation can occur, this process is extended to a conformational analysis. scispace.com
Conformational analysis explores the potential energy surface of the molecule to identify its various stable conformers (isomers that can be interconverted by rotation about single bonds) and determine their relative energies. rsc.org The process typically begins with a search using less computationally intensive methods, like molecular mechanics, to generate a wide range of possible conformations. acs.org Subsequently, promising low-energy structures are re-optimized using more accurate DFT methods to locate the true energy minima. acs.orgnih.gov The conformer with the global minimum energy is the most stable and, therefore, the most populated at equilibrium. Understanding the geometry of the most stable conformer is crucial as it dictates the molecule's physical properties and how it interacts with other molecules.
For flexible molecules, the inclusion of a solvent model during optimization is important, as intermolecular interactions can significantly influence which conformation is the most stable. rsc.org
Electronic Structure Analysis (HOMO-LUMO Gap, Molecular Electrostatic Potential)
The electronic structure of a molecule provides deep insight into its chemical reactivity and properties. Key aspects of this analysis are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP).
HOMO-LUMO Gap: The HOMO is the orbital from which a molecule is most likely to donate an electron, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept an electron, acting as an electrophile. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govekb.eg
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org
A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to induce an electronic transition. mdpi.com This is associated with high chemical reactivity and low kinetic stability. nih.gov
The table below shows illustrative HOMO-LUMO gap values for pyridine (B92270) and related derivatives, calculated using DFT methods.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference Finding |
|---|---|---|---|---|
| Pyridine | -6.79 | -0.55 | 6.24 | Indicates high stability. ekb.eg |
| Quinoline (Benzo[b]pyridine) | -6.65 | -1.82 | 4.83 | A smaller gap suggests higher reactivity than pyridine. scirp.org |
| 3-Bromo-2-hydroxypyridine | -7.47 | -0.68 | 6.79 | A large gap indicates significant stability. mdpi.com |
| Pyridine with -CHO group | -7.46 | -2.51 | 4.95 | The electron-withdrawing group lowers the gap, increasing reactivity. ekb.eg |
Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values:
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. For a pyridine derivative, this region is typically concentrated around the nitrogen atom due to its lone pair of electrons. mdpi.com
Blue regions signify positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. mdpi.com
Green regions represent neutral or weakly interacting areas.
The MEP provides a clear, three-dimensional picture of where a molecule is most likely to engage in electrostatic interactions with other chemical species.
Vibrational Frequency Calculations and Spectroscopic Feature Prediction
Computational vibrational analysis is a powerful tool for interpreting and predicting experimental infrared (IR) and Raman spectra. After a molecule's geometry is optimized using DFT, the same level of theory can be used to calculate its harmonic vibrational frequencies. physchemres.org These calculated frequencies correspond to the fundamental modes of vibration, such as bond stretching, bending, and twisting.
The calculated spectrum can be compared directly with experimental data to confirm the molecular structure and assign specific absorption bands to particular vibrational modes. researchgate.netnih.gov It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the approximations in the theoretical method and the neglect of anharmonicity. physchemres.org Studies on pyridine derivatives show that DFT methods, such as B3LYP with appropriate basis sets, can reproduce experimental vibrational spectra with excellent agreement. researchgate.netnih.gov This predictive capability is invaluable for identifying functional groups and confirming the synthesis of a target compound.
Global Reactivity Descriptors and Chemical Reactivity Prediction
Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)
Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)
Electronegativity (χ): The ability of a molecule to attract electrons. (χ = (I+A)/2)
Chemical Hardness (η): A measure of resistance to charge transfer. (η = (I-A)/2) Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scirp.org
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ)
These descriptors provide a quantitative framework for comparing the reactivity of different molecules. nih.govresearchgate.net For instance, a molecule with a high electrophilicity index is expected to be a strong electrophile in reactions.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Low value indicates a good electron donor. |
| Electron Affinity (A) | A ≈ -ELUMO | High value indicates a good electron acceptor. |
| Chemical Hardness (η) | η = (I-A)/2 | High value indicates high stability and low reactivity. |
| Electrophilicity Index (ω) | ω = μ²/2η | High value indicates a strong electrophile. |
Thermodynamical Properties and Stability Calculations
DFT calculations can be used to predict various thermodynamic properties of a molecule at different temperatures. mdpi.com By combining the electronic energy from geometry optimization with the vibrational frequencies, one can compute standard thermodynamic functions such as:
Enthalpy (H)
Entropy (S)
Gibbs Free Energy (G)
Heat Capacity (Cv)
These properties are crucial for understanding the stability of a molecule and predicting the feasibility and spontaneity of chemical reactions. nih.gov For example, the calculated standard heat of formation (ΔHf°) is a direct measure of a molecule's thermodynamic stability relative to its constituent elements. researchgate.net Computational studies can reliably predict these values, which are often in good agreement with experimental data where available. mdpi.com
Computational Studies on Reaction Mechanisms
Beyond static molecular properties, computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. researchgate.net For a compound like this compound, theoretical studies can map out potential reaction mechanisms, such as its oxidation, nitration, or participation in catalytic cycles. ucl.ac.ukrsc.org
This type of investigation involves:
Identifying Reactants, Products, and Intermediates: The structures of all species involved in the proposed reaction are optimized.
Locating Transition States (TS): A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Sophisticated algorithms are used to find these saddle points on the potential energy surface.
Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A high activation energy corresponds to a slow reaction, while a low barrier indicates a fast reaction.
Mapping the Reaction Pathway: By connecting reactants, transition states, intermediates, and products, a complete energy profile of the reaction can be constructed, providing a step-by-step understanding of the mechanism.
Computational studies on pyridine derivatives have successfully elucidated mechanisms for reactions such as C-H activation, oxidation, and cyanation, explaining factors like regioselectivity and the role of catalysts. researchgate.netucl.ac.ukprinceton.edu
Advanced Quantum Chemical Calculations (e.g., Natural Bond Orbital (NBO), Atoms in Molecules (AIM), Reduced Density Gradient (RDG) Analyses):No publications were identified that have applied NBO, AIM, or RDG analyses to investigate the electronic structure, bonding, or non-covalent interactions of this compound.
While general principles of these computational methods are well-established, their specific application to this compound has not been documented in the searched scientific databases. Consequently, the generation of a scientifically accurate and informative article with detailed research findings and data tables, as per the instructions, is not possible at this time.
Supramolecular Chemistry and Host Guest Interactions Involving N Ethyl N Pyridin 2 Ylmethyl Ethanamine
Design Principles for Supramolecular Assemblies Incorporating Pyridyl-Amine Motifs
The design of supramolecular assemblies using pyridyl-amine motifs is guided by the predictable and directional nature of non-covalent interactions. These motifs offer structural flexibility and the ability to adapt to the specific geometric needs of a metal ion or a guest molecule. nih.gov Key interactions such as hydrogen bonding, metal coordination, and π-π stacking are harnessed to direct the self-assembly process towards desired architectures. nih.gov
Pyridylmethyl-amines are recognized as common bidentate ligands that can coordinate with a variety of transition metals. researchgate.net The structure of these ligands can be readily modified by substituting groups on the amine or the pyridyl units, allowing for fine-tuning of their electronic and steric properties to control the resulting supramolecular structure. researchgate.net The incorporation of pyridyl-amide functionalities, a related motif, is particularly advantageous as it offers both a pyridine (B92270) group and an amide group, enhancing the potential for forming robust and stimuli-responsive systems through hydrogen bonding and metal coordination. nih.govmdpi.com
The principle of complementarity is central to the design. For instance, combining a hydrogen bond donor (the amine N-H) with a suitable acceptor (the pyridine nitrogen) can lead to the formation of predictable hydrogen-bonding patterns, or synthons. nih.govmdpi.com By strategically placing these functional groups on rigid or flexible molecular scaffolds, chemists can engineer complex structures like molecular cages, helices, and extended networks with a high degree of precision. nih.govresearchgate.net The balance and interplay between different non-covalent forces—such as using strong hydrogen bonds to form a primary structure and weaker halogen bonds or π-π interactions to organize these structures into higher-order arrays—is a critical design consideration. nih.gov
Formation of Self-Assembled Structures and Coordination Polymers
The pyridyl-amine ligand N-ethyl-N-(pyridin-2-ylmethyl)ethanamine and its analogues readily participate in self-assembly processes, driven by a combination of non-covalent interactions. Metal coordination plays a pivotal role, where the nitrogen atom of the pyridine ring and the amine nitrogen can bind to a metal center, leading to the formation of discrete molecular assemblies or extended coordination polymers. researchgate.netmdpi.com The choice of metal ion, with its specific coordination geometry preference (e.g., tetrahedral, square planar, octahedral), is a crucial factor that dictates the topology of the final structure.
Coordination polymers are a prominent class of self-assembled structures formed from these motifs. In these materials, metal ions act as nodes, and the bifunctional pyridyl-amine ligands act as linkers, connecting the nodes to create one-, two-, or three-dimensional networks. For example, copper(II) cations have been shown to coordinate with pyridyl-N donors and carboxylate-O donors from different ligands to form layered coordination polymers with a (4,4) topology. nih.gov The flexible ethylenediamine (B42938) backbone in some of these ligands allows the structure to accommodate different spatial arrangements, sometimes leading to interpenetrated networks or complex layered motifs. nih.gov
Beyond metal coordination, hydrogen bonding is a powerful tool for directing self-assembly. The amine groups can form intermolecular N—H⋯N hydrogen bonds with the nitrogen atoms of pyridine rings on adjacent molecules, leading to the formation of dimers or extended chains in the solid state. nih.gov These interactions, though weaker than covalent bonds, are highly directional and contribute significantly to the stability and specific arrangement of molecules within the crystal packing. ethernet.edu.etnih.gov
Host-Guest Recognition and Binding Mechanisms
The cavities and surfaces created within supramolecular structures based on pyridyl-amine motifs are often capable of recognizing and binding specific guest molecules. This host-guest chemistry is governed by the same non-covalent interactions that direct the assembly of the host structure itself.
The electron-rich nature of the pyridine ring and the lone pair of electrons on the amine nitrogen make pyridyl-amine motifs suitable for binding cations. Cation-π interactions, where a cation is attracted to the electron-rich face of an aromatic ring, are a key mechanism in this recognition process. nih.govnih.govsemanticscholar.org These interactions are significant in the biological recognition of ligands containing substituted ammonium (B1175870) moieties by proteins and can be exploited in synthetic host systems. nih.govsemanticscholar.org
The design of specific binding pockets allows for selectivity. For instance, a supramolecular cage constructed from tris(pyridylmethyl)amine dimers and zinc ions can provide sites for binding carboxylate ions within its cavity. researchgate.net Synthetic hosts like pyridine-N-oxide catenanes have demonstrated the ability to bind lithium cations more strongly than sodium cations, showcasing the potential for selective ion recognition. The binding of substituted ammonium ligands, in particular, often involves a combination of cation-π bonding and amino-aromatic interactions to achieve stable association with a host molecule. nih.govsemanticscholar.org
| Host Type | Guest Cation | Key Interaction(s) | Selectivity Example |
| Pyridine-N-oxide ethernet.edu.etcatenane | Li⁺, Na⁺ | Coordination, Electrostatic | Binds lithium more strongly than sodium |
| Protein Active Sites | Substituted Ammonium | Cation-π, Amino-aromatic | Crucial for biological molecular recognition nih.govsemanticscholar.org |
| Zinc-TPMA Cages | Carboxylate Anions | Coordination, Electrostatic | Binds guests within a defined cavity researchgate.net |
This table illustrates examples of cation recognition involving pyridyl or aromatic amine motifs.
Hydrogen bonds are fundamental to the structure and function of supramolecular assemblies containing pyridyl-amine motifs. ethernet.edu.et They are relatively strong, directional, and form predictable patterns, making them excellent tools for crystal engineering. ethernet.edu.etnih.gov The amine group (N-H) of the ligand is a classic hydrogen bond donor, while the pyridine nitrogen atom is an effective acceptor. mdpi.com
This donor-acceptor pairing can result in various recurring structural patterns, known as supramolecular synthons. A common motif is the N—H⋯N hydrogen bond, which can link molecules into dimers or infinite chains. nih.govnih.gov In the crystal structure of N-(Pyridin-2-ylmethyl)pyridin-2-amine, for example, weak intermolecular N—H⋯N hydrogen bonds are crucial for stabilizing the crystal packing. nih.gov The interplay of multiple hydrogen bonds, such as N–H⋯O and O–H⋯N in systems containing carboxylic acids, can lead to the formation of robust, higher-order supermolecules. nih.gov The stability of these networks can be enhanced by creating multiple hydrogen bonding motifs that work cooperatively. ethernet.edu.et
| Hydrogen Bond Type | Donor | Acceptor | Resulting Motif | Reference Example |
| N—H⋯N | Amine (N-H) | Pyridine (N) | Dimer or Chain | N-(Pyridin-2-ylmethyl)pyridin-2-amine nih.gov |
| O—H⋯N | Carboxylic Acid (O-H) | Pyridine (N) | Dimer | Supramolecular reagents with benzoic acids nih.gov |
| N—H⋯O | Amine (N-H) | Carboxylate (C=O) | Dimer | Supramolecular reagents with benzoic acids nih.gov |
This table summarizes common hydrogen bonding interactions observed in supramolecular systems containing pyridyl and amine/amide groups.
These stacking interactions can dictate the packing of molecules, often working in concert with other non-covalent forces. For instance, linear chains formed by hydrogen bonds can be further organized into 2D layers through π-stacking interactions between the pyridyl rings of adjacent chains. acs.org In certain coordination polymers, pairs of pyridyl-amine ligands can interact via π-π stacking between their pyridyl rings, helping to pillar chains into layered structures. nih.gov The geometry of these interactions can vary, including face-to-face or edge-to-face arrangements, and they play a crucial role in controlling the chemo-, regio-, and stereoselectivity of some reactions by stabilizing specific transition states. nih.gov The interplay between π-stacking and other forces, like C-H···π interactions, further solidifies the resulting supramolecular architecture. nih.gov
Emerging Applications and Future Research Directions of N Ethyl N Pyridin 2 Ylmethyl Ethanamine Systems
Development of Chemical and Ion Sensors
The presence of both a pyridine (B92270) nitrogen and a tertiary amine nitrogen in N-ethyl-N-(pyridin-2-ylmethyl)ethanamine provides multiple binding sites for metal ions and other analytes. This characteristic is being exploited in the design of sophisticated chemical and ion sensors.
Design of Fluorescent Probes for Specific Analyte Detection
The this compound scaffold is a promising platform for the development of fluorescent probes. The fundamental principle often involves the integration of this ligand with a fluorophore. The binding of a target analyte to the pyridine and amine nitrogens can modulate the photophysical properties of the fluorophore through mechanisms such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or by inducing conformational changes that affect fluorescence. nih.govnih.gov
One potential design strategy involves the N-alkylation of the pyridine ring. The quaternization of the pyridine nitrogen to form a pyridinium (B92312) salt can lead to significant changes in the electronic structure of an attached fluorophore, resulting in a detectable fluorescent response. rsc.orgnih.govresearchgate.net This approach could be utilized for the detection of alkylating agents, where the reaction with the pyridine moiety of this compound would trigger a change in fluorescence. rsc.orgnih.gov
Furthermore, derivatives of this compound can be incorporated into more complex molecular architectures to create highly selective fluorescent probes. For instance, a novel D-π-A type fluorescent probe for Cu(II) sensing was developed using a styryl-pyridine cation fluorescent group linked to a di-(2-picolyl)amine (DPA) receptor unit. nih.gov While not the exact compound, this demonstrates the utility of the pyridinylmethyl amine moiety in constructing fluorescent sensors. The coordination of Cu(II) to the DPA unit quenches the fluorescence of the styryl-pyridinium fluorophore, allowing for sensitive detection of the metal ion.
Table 1: Potential Design Strategies for Fluorescent Probes based on this compound
| Design Strategy | Mechanism of Action | Potential Analyte |
| Fluorophore Conjugation | Chelation-Enhanced Fluorescence (CHEF) | Metal Ions (e.g., Zn²⁺, Cd²⁺) |
| Pyridine N-alkylation | Formation of fluorescent pyridinium salt | Alkylating Agents |
| Incorporation into D-π-A Systems | Analyte-induced fluorescence quenching | Metal Ions (e.g., Cu²⁺) |
Colorimetric Sensor Development
The ability of this compound to form colored complexes with transition metal ions is the basis for its application in colorimetric sensors. The coordination of a metal ion to the ligand can lead to a distinct color change that is visible to the naked eye, providing a simple and rapid method for analyte detection.
A notable example, while utilizing a related structure, is the development of 1,4-naphthoquinone-based chemosensors for the detection of Cu²⁺ ions. rsc.org These sensors incorporate a pyridin-2-ylmethyl-amino moiety and function as tridentate ligands, binding Cu²⁺ through the amine nitrogen, the pyridine nitrogen, and a quinone oxygen. This coordination induces a significant red shift in the absorption wavelength, resulting in a color change from orange to dark blue. This principle can be extended to sensors based on this compound, where the two nitrogen atoms can act as the binding sites for metal ions, and a suitable chromophore can be integrated into the molecular structure to produce a colorimetric response.
The solvatochromic properties of pyridinium derivatives also offer a pathway for colorimetric sensing. researchgate.netnih.gov Changes in solvent polarity or the presence of specific analytes can alter the ground and excited state energy levels of these dyes, leading to a change in their absorption and, consequently, their color.
Integration into Functional Materials
The unique chemical properties of this compound also lend themselves to its incorporation into a variety of functional materials, enhancing their properties or imparting new functionalities.
Applications in Coatings and Surface Modification (e.g., Calcium Oxalate (B1200264) Coatings)
A significant application of a derivative of this compound is in the conservation of carbonate stone, such as marble and limestone. Ammonium (B1175870) N-(pyridin-2-ylmethyl)oxamate (AmPicOxam), a derivative synthesized from 2-picolylamine (a precursor to this compound), has been developed as a novel precursor for creating protective calcium oxalate (CaOx) coatings on these stones. mdpi.comnih.govsoton.ac.ukrecercat.catresearchgate.net
The treatment of carbonate stones with an aqueous solution of AmPicOxam leads to the formation of a calcium oxalate dihydrate (weddellite) layer on the surface. This coating provides protection against weathering and acid rain. A key advantage of AmPicOxam is its improved solubility in water compared to traditional ammonium oxalate, which allows for the formation of a thicker and more cohesive protective layer. mdpi.comnih.govsoton.ac.ukrecercat.cat This reduces the porosity of the stone and enhances its durability. The synthesis of AmPicOxam involves the reaction of dimethyloxalate with 2-picolylamine to form an intermediate monoester, which is then converted to the final product. mdpi.com
Table 2: Properties of AmPicOxam for Carbonate Stone Conservation
| Property | Value/Description | Reference |
| Solubility in Water | 1.00 M (16.5% w/w) | mdpi.comnih.govsoton.ac.ukrecercat.cat |
| Coating Formed | Calcium Oxalate Dihydrate (Weddellite) | mdpi.comnih.govsoton.ac.ukrecercat.cat |
| Function | Protection and consolidation of carbonate stone | mdpi.comnih.govsoton.ac.ukrecercat.cat |
Incorporation into Polymer Gels and Hybrid Materials
The pyridine and amine functionalities of this compound make it a suitable candidate for incorporation into polymer gels and hybrid materials. While direct examples involving this specific compound are not yet prevalent in the literature, the principles of polymer chemistry suggest several potential avenues.
Pyridine-based polymers are known for their diverse applications, and monomers containing the pyridin-2-ylmethylamine moiety could be synthesized and polymerized to create functional polymers. researchgate.netdntb.gov.ua These polymers could then be cross-linked to form hydrogels with pH-responsive properties due to the protonation/deprotonation of the pyridine and amine nitrogens. Such gels could find applications in drug delivery, where changes in pH trigger the release of an encapsulated therapeutic agent.
Furthermore, this compound could be grafted onto existing polymer backbones to introduce metal-binding sites. This would create hybrid materials capable of sequestering metal ions from aqueous solutions, with potential applications in environmental remediation.
Exploration of Novel Catalytic Systems and Methodologies
The ability of this compound to act as a bidentate ligand for transition metals positions it as a key component in the design of novel catalytic systems. The electronic and steric properties of the ligand can be fine-tuned to influence the activity and selectivity of the metal center in various catalytic transformations.
Palladium complexes bearing pyridine-functionalized N-heterocyclic carbene ligands have demonstrated excellent activity as catalysts for Heck arylation reactions. rsc.org Similarly, palladium(II) complexes with N,N'-bidentate N-methyl-N-(pyridin-2-ylmethyl)aniline and its derivatives have been investigated for the polymerization of methyl methacrylate (B99206). researchgate.net These examples highlight the potential of palladium complexes with ligands structurally similar to this compound in catalysis. The coordination of the pyridine and amine nitrogens to the palladium center can stabilize the catalytic species and modulate its reactivity. nih.govmdpi.commdpi.com
Iron and cobalt complexes with pyridine-amine ligands are also of significant interest for their catalytic activity. For instance, cobalt complexes with pentadentate pyridine-amine ligands have been shown to be efficient catalysts for the electrochemical oxidation of water. rsc.orgresearchgate.net The pyridine rings in these ligands play a crucial role in stabilizing the high-valent cobalt species that are active in the catalytic cycle. Iron and cobalt complexes with bis(imino)pyridine ligands are also known to be active catalysts for ethylene (B1197577) polymerization. researchgate.netnih.gov These findings suggest that iron and cobalt complexes of this compound could be explored for a range of catalytic applications, including oxidation reactions and polymerization.
Table 3: Potential Catalytic Applications of this compound Metal Complexes
| Metal | Potential Catalytic Reaction | Rationale |
| Palladium | Heck Coupling, Polymerization | Stabilization of active Pd species |
| Iron | Ethylene Polymerization, Oxidation | Formation of active high-valent Fe species |
| Cobalt | Water Oxidation, Ethylene Polymerization | Stabilization of catalytically active Co intermediates |
Advancements in Computational Prediction and Rational Design of Chemical Compound Derivatives
While specific, in-depth computational studies on this compound are not extensively documented in publicly available literature, the framework of modern computational chemistry provides powerful tools for the prediction of properties and the rational design of its derivatives. These in silico methods are crucial for accelerating the discovery of novel molecules with desired characteristics, be it for applications in materials science, catalysis, or as biologically active agents. The strategies employed for other pyridine-containing compounds can be extrapolated to guide the future design of this compound derivatives.
The rational design process for derivatives of this compound would typically begin with the computational characterization of the parent molecule. A variety of molecular descriptors can be calculated using computational methods, which serve as the foundation for predictive models.
Computed Molecular Properties of N-(pyridin-2-ylmethyl)ethanamine
| Property | Value | Source |
| Molecular Weight | 136.19 g/mol | PubChem |
| XLogP3 | 0.7 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 136.100048391 Da | PubChem |
| Topological Polar Surface Area | 24.9 Ų | PubChem |
| Heavy Atom Count | 10 | PubChem |
These computed properties are instrumental in the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical relationship between the structural properties of a series of compounds and their biological activity or a particular chemical property. For pyridine derivatives, QSAR models have been successfully used to predict antioxidant activity and other biological endpoints. wjpsonline.com In a hypothetical QSAR study of this compound derivatives, these descriptors would be correlated with experimentally determined activities to build a predictive model. Such a model could then be used to estimate the activity of newly designed, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing.
Molecular docking is another powerful computational tool that could be applied to the rational design of this compound derivatives, particularly for biological applications. This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. For instance, studies on aminopyridine-based compounds have utilized molecular docking to understand their binding to therapeutic targets like c-Jun N-terminal kinases. nih.govmdpi.com If a biological target for this compound is identified, molecular docking could be used to:
Identify Key Interactions: Elucidate the specific atomic interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the target's binding site.
Guide Derivative Design: Suggest modifications to the parent structure to enhance these interactions and improve binding affinity. For example, adding or modifying functional groups on the pyridine ring or the ethylamine (B1201723) side chain could lead to more potent derivatives.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide insights into molecular geometries, electronic properties (such as HOMO and LUMO energies), and reactivity. nih.gov For this compound and its potential derivatives, DFT could be used to predict their stability, electronic properties, and coordination behavior with metal ions, which is crucial for applications in catalysis and materials science.
The rational design cycle would involve an iterative process of designing new derivatives in silico, predicting their properties using computational models like QSAR and molecular docking, and then synthesizing and testing the most promising candidates. This approach significantly reduces the time and resources required compared to traditional trial-and-error methods. While the specific application of these advanced computational methods to this compound is a future prospect, the established success of these techniques with structurally related compounds provides a clear roadmap for future research and development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-ethyl-N-(pyridin-2-ylmethyl)ethanamine, and what methodological considerations are critical for optimizing yield?
- The primary synthesis involves reductive amination of pyridine-2-carbaldehyde with ethylamine. Key steps include:
- Condensation : Mixing pyridine-2-carbaldehyde and ethylamine in a solvent like methanol or ethanol under reflux.
- Reduction : Use of sodium borohydride (NaBH₄) or hydrogenation catalysts (e.g., Pd/C) to reduce the intermediate Schiff base .
- Purification : Column chromatography or distillation to isolate the product.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks for pyridinyl protons (δ 7.2–8.6 ppm), ethyl groups (δ 1.0–1.3 ppm for CH₃, δ 2.4–2.8 ppm for CH₂), and the methylene bridge (δ 3.8–4.2 ppm) .
- IR Spectroscopy : Identify C=N stretches (~1600 cm⁻¹) and N-H bends (~3300 cm⁻¹) to confirm amine formation .
- Mass Spectrometry : Molecular ion peak at m/z 164 (C₁₀H₁₆N₂) and fragmentation patterns (e.g., loss of ethyl groups) .
Advanced Research Questions
Q. How can this compound act as a structure-directing agent in microporous materials, and what experimental parameters influence its efficacy?
- The compound’s tertiary amine and pyridinyl groups enable coordination with metal ions (e.g., Al³⁺, Zn²⁺) during solvothermal synthesis of microporous phosphates or aluminophosphates.
- Key parameters :
- pH : Optimal at 4–6 to balance metal hydrolysis and ligand coordination.
- Template concentration : 0.1–0.3 M to avoid pore blockage.
- Temperature : 120–180°C for 24–72 hours to stabilize framework formation .
Q. What strategies resolve contradictions in catalytic performance when using this compound-derived ligands?
- Ligand design : Introduce electron-withdrawing groups (e.g., -NO₂) to pyridinyl rings to enhance metal-ligand binding in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Data analysis : Compare turnover numbers (TON) and activation energies (Eₐ) across substrates. For example:
| Substrate | TON (with ligand) | TON (without ligand) |
|---|---|---|
| Aryl bromide | 450 | 120 |
| Vinyl chloride | 280 | 50 |
- Troubleshooting : If catalytic activity drops, assess ligand decomposition via LC-MS or XRD to detect metal-ligand dissociation .
Q. How do solvent polarity and counterion choice affect the stability of this compound complexes in supramolecular chemistry?
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize charge-transfer complexes via solvation of counterions (e.g., Cl⁻, BF₄⁻).
- Counterion selection : Bulky ions (e.g., PF₆⁻) reduce ion pairing, enhancing solubility in nonpolar media.
- Case study : In Zn(II) complexes, Cl⁻ counterions improve crystallinity (verified by SHELX refinement ), while BF₄⁻ enhances solution stability (monitored by UV-vis at λ = 280–320 nm) .
Methodological Notes
- Crystallography : Use SHELXTL or SHELXL for single-crystal refinement, emphasizing hydrogen bonding between amine groups and framework oxygen atoms .
- Synthetic scalability : For gram-scale synthesis, replace NaBH₄ with catalytic hydrogenation (H₂, 50 psi) to minimize byproducts .
- Safety : Handle under nitrogen due to amine sensitivity to moisture/CO₂; use PPE to avoid inhalation/contact (refer to SDS guidelines ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
